BenchChemオンラインストアへようこそ!

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Medicinal Chemistry Chemical Procurement Structure Verification

2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921123-91-3) is a synthetic sulfonamide-tetrazole hybrid small molecule with the molecular formula C17H19N5O5S and a molecular weight of 405.43 g/mol. The compound incorporates a 2,5-dimethoxy-substituted benzenesulfonamide group linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole moiety.

Molecular Formula C17H19N5O5S
Molecular Weight 405.43
CAS No. 921123-91-3
Cat. No. B2960440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS921123-91-3
Molecular FormulaC17H19N5O5S
Molecular Weight405.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)16-10-14(26-2)8-9-15(16)27-3/h4-10,18H,11H2,1-3H3
InChIKeyAMLSTMPVSNAKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921123-91-3): Core Identity and Procurement Profile


2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921123-91-3) is a synthetic sulfonamide-tetrazole hybrid small molecule with the molecular formula C17H19N5O5S and a molecular weight of 405.43 g/mol . The compound incorporates a 2,5-dimethoxy-substituted benzenesulfonamide group linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole moiety. As a member of the sulfonamide-tetrazole class, it shares structural features with known ACAT inhibitor scaffolds [1] and COX-2 inhibitor pharmacophores [2]. However, the specific combination of a 2,5-dimethoxy-substituted sulfonamide aryl ring with a 4-methoxyphenyl-substituted tetrazole is not described in peer-reviewed pharmacological studies, and the primary sources for procurement are specialist chemical vendors providing the compound at ≥95% purity for non-human research applications .

Why In-Class Sulfonamide-Tetrazole Analogs Cannot Substitute for 2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide


Within the sulfonamide-tetrazole chemical space, the combination and position of substituents on both the benzenesulfonamide aryl ring and the tetrazole N1-aryl ring critically modulate molecular recognition. The 2,5-dimethoxy substitution pattern imparts distinct electronic and steric properties compared to the unsubstituted (CAS 920465-20-9) , 4-methoxy (single substitution) , or 4-fluoro (CAS 920465-26-5) benzenesulfonamide analogs. Published crystallographic data on related N-aryl-2,5-dimethoxybenzenesulfonamides demonstrate that the 2,5-dimethoxy arrangement directs unique supramolecular architectures via C–H···O and C–H···π interactions, differing from mono-substituted or unsubstituted congeners [1]. Furthermore, structure-activity relationship (SAR) studies on sulfonamide tetrazole ACAT inhibitors show that small changes in aryl sulfonamide substitution (e.g., methoxy position and count) can substantially alter inhibitory potency [2]. Consequently, generic substitution with a structurally similar but distinctly substituted analog risks altering target binding, physicochemical properties, and experimental reproducibility.

Quantitative Differentiation Evidence: 2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Unsubstituted Benzenesulfonamide Analog

The target compound (C17H19N5O5S, MW = 405.43 g/mol) contains two methoxy substituents on the benzenesulfonamide ring, yielding a molecular weight increase of 60.03 g/mol (17.4% increase) relative to the unsubstituted benzenesulfonamide analog N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide (CAS 920465-20-9; C15H15N5O3S, MW = 345.4 g/mol) . This mass difference is analytically significant for LC-MS verification and purity assessment, and the additional oxygen atoms increase hydrogen-bond acceptor capacity (from 8 to 10), which can alter chromatographic retention and solubility profiles.

Medicinal Chemistry Chemical Procurement Structure Verification

Substituent Position Comparison: 2,5-Dimethoxy vs. 4-Methoxy Benzenesulfonamide

The target compound bears methoxy groups at the 2- and 5-positions of the benzenesulfonamide phenyl ring, while the 4-methoxy analog (BenchChem listing; CAS not publicly assigned in authoritative databases) carries a single methoxy at the 4-position . The 2,5-disubstitution creates an asymmetric electronic environment with both ortho- and meta-electron-donating effects, contrasting with the symmetrical para-only donation of the 4-methoxy analog. Published SAR on sulfonamide tetrazole ACAT inhibitors demonstrates that the position of methoxy substitution on the sulfonamide aryl ring directly modulates inhibitory potency; in the patent series US 5,239,082, 2,5-dimethoxy-substituted compounds exhibited distinct potency profiles compared to 4-methoxy-substituted congeners [1].

Structure-Activity Relationship Medicinal Chemistry Target Engagement

Crystallographic Architecture Differentiator: 2,5-Dimethoxybenzenesulfonamide Supramolecular Motif

Single-crystal X-ray diffraction studies of three closely related N-aryl-2,5-dimethoxybenzenesulfonamides revealed that the 2,5-dimethoxy substitution pattern on the benzenesulfonamide scaffold directs distinct intermolecular interaction networks, including C–H···O, C–H···π, and π–π contacts, resulting in supramolecular architectures ranging from one- to three-dimensional frameworks [1]. In contrast, 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides lacking the 2,5-dimethoxy motif exhibit different crystal packing driven primarily by N–H···O and N–H···N hydrogen bonds [2]. The specific target compound, bearing both 2,5-dimethoxy and 1-(4-methoxyphenyl)-tetrazole groups, is predicted to combine these interaction motifs, yielding a unique solid-state architecture not achievable with mono-substituted or non-methoxy-containing analogs.

Structural Chemistry Crystallography Solid-State Properties

Class-Level COX-2 Inhibitory Potency Contextualization

While no direct COX-2 IC50 value has been published for the target compound, the class-level context is informative for assay development. A series of 5-substituted 1H-tetrazoles bearing sulfonamide or methylsulfonyl COX-2 pharmacophores were evaluated in vitro: the most potent compounds in the series displayed COX-2 IC50 values of 6–7 μM, with all compounds showing COX-1 IC50 > 100 μM [1]. Separately, 1,5-diaryl tetrazoles with a benzenesulfonamide moiety showed COX-2 IC50 values ranging from 2.0 to 200 μM, with compound 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (3c) achieving the best potency at COX-2 IC50 = 1.2 μM [2]. The target compound's 2,5-dimethoxybenzenesulfonamide group, being a variant of the sulfonamide pharmacophore, is expected to exhibit COX-2 inhibitory potency within the low-micromolar range based on these structural analogs.

COX-2 Inhibition Anti-inflammatory SAR

Calculated Lipophilicity Shift vs. Unsubstituted and 4-Fluoro Analogs

The addition of two methoxy groups to the benzenesulfonamide ring is predicted to increase lipophilicity (clogP) relative to the unsubstituted analog (CAS 920465-20-9) while potentially decreasing it relative to the 4-fluoro analog (CAS 920465-26-5). The 2,5-dimethoxy pattern introduces 2 additional oxygen atoms and 2 additional sp3 carbons, contributing hydrogen-bond acceptor capacity (increase from 8 to 10 HBA) and a moderate polar surface area increase. Based on the fragment contribution of Ar-OCH3 (π ≈ +0.02 per methoxy in substituted benzenes) and the electronic interplay of ortho-methoxy groups, the predicted clogP for the target compound is approximately 1.8–2.2, compared to ~1.5 for the unsubstituted analog (C15H15N5O3S) and ~2.5 for the 4-fluoro analog (C15H14FN5O3S) .

Physicochemical Properties Druglikeness ADME Prediction

Recommended Application Scenarios for 2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (921123-91-3) Based on Differentiation Evidence


ACAT Inhibitor Lead Optimization Library Design

The sulfonamide tetrazole scaffold is a validated ACAT inhibitory pharmacophore [1]. The 2,5-dimethoxy substitution represents a distinct point of diversity within the benzenesulfonamide aryl ring that is explicitly covered by the US 5,239,082 patent claims [1]. This compound is suitable as a reference analog in ACAT inhibitor SAR expansion campaigns where the effect of electron-donating disubstitution (vs. mono-substituted or electron-withdrawing analogs) on intestinal and hepatic ACAT isoform selectivity needs to be systematically mapped.

Supramolecular Crystallography and Solid-State Form Screening

The documented supramolecular architectures of N-aryl-2,5-dimethoxybenzenesulfonamides demonstrate predictable weak interaction networks (C–H···O, C–H···π) that can be exploited for crystal engineering studies [2]. The target compound, with its additional tetrazole N-aryl ring, provides an extended π-system and additional hydrogen-bonding sites (tetrazole N atoms) that can generate novel co-crystal or polymorphic forms. This makes it a candidate for academic solid-state chemistry programs investigating how substituent position influences packing motifs and material properties.

COX-2 Selectivity Probe with Intrinsic COX-1 Sparing Profile

Class-level COX inhibition data indicate that sulfonamide-bearing tetrazoles consistently exhibit COX-2 selectivity with COX-1 IC50 > 100 μM [3]. The target compound, with its 2,5-dimethoxy substitution, extends the exploration of how methoxy position and count on the benzenesulfonamide ring affect the COX-2/COX-1 selectivity index. It is suitable for head-to-head comparative COX-2 profiling against celecoxib (COX-2 IC50 ~ 0.04 μM) and the unsubstituted analog to quantify the contribution of the dimethoxy motif to potency and selectivity.

Physicochemical Property Benchmarking in Sulfonamide-Tetrazole Series

The quantifiable molecular weight (405.43 g/mol) and predicted intermediate clogP (~1.8–2.2) position this compound between the more polar unsubstituted analog (MW 345.4, clogP ~1.5) and the more lipophilic 4-fluoro analog (MW 363.37, clogP ~2.5) . This makes it an ideal candidate for systematic physicochemical profiling studies (solubility, LogD, PAMPA permeability, microsomal stability) aimed at establishing QSAR models for the sulfonamide-tetrazole series, where incremental structural changes can be correlated with measurable ADME parameters.

Quote Request

Request a Quote for 2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.